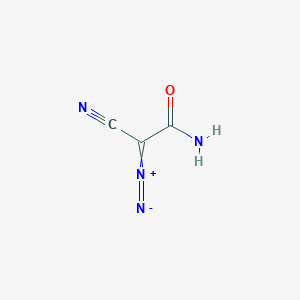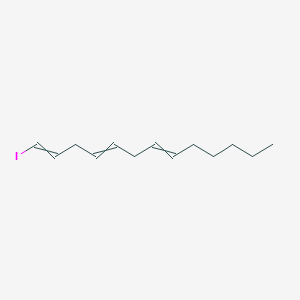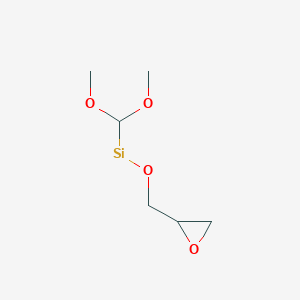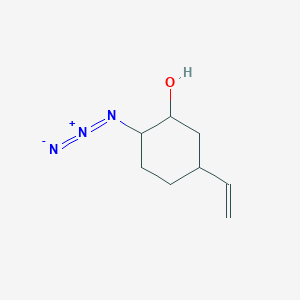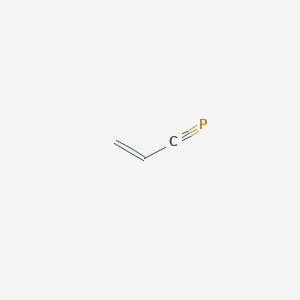![molecular formula C14H12Cl2N4O2 B14422306 2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride CAS No. 80473-48-9](/img/structure/B14422306.png)
2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride is a diazonium compound characterized by the presence of two diazonium groups attached to a benzene ring, which are further connected by an ethane-1,2-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride typically involves the diazotization of an appropriate aromatic amine precursor. The general synthetic route includes:
Formation of the Aromatic Amine Precursor: This involves the reaction of aniline derivatives with ethylene glycol to form the bis(oxy) linked aromatic amine.
Diazotization: The aromatic amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, such as Sandmeyer reactions, to form various substituted aromatic compounds.
Coupling Reactions: The compound can undergo azo coupling reactions with phenols and amines to form azo dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Major Products
Substitution Reactions: Products include halogenated aromatic compounds.
Coupling Reactions: Products include azo dyes, which are widely used in textile and pigment industries.
Aplicaciones Científicas De Investigación
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride involves the formation of reactive intermediates, such as aryl radicals, during its reactions. These intermediates can then participate in various chemical transformations, leading to the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(benzene-1-diazonium) dichloride: Similar structure but different linkage.
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) sulfate: Different counterion.
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) tetrafluoroborate: Different counterion.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride is unique due to its specific diazonium groups and ethane-1,2-diylbis(oxy) linkage, which confer distinct reactivity and stability compared to other diazonium compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
80473-48-9 |
|---|---|
Fórmula molecular |
C14H12Cl2N4O2 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
2-[2-(2-diazoniophenoxy)ethoxy]benzenediazonium;dichloride |
InChI |
InChI=1S/C14H12N4O2.2ClH/c15-17-11-5-1-3-7-13(11)19-9-10-20-14-8-4-2-6-12(14)18-16;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
Clave InChI |
OMGAOXFRGRAVFE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)[N+]#N)OCCOC2=CC=CC=C2[N+]#N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



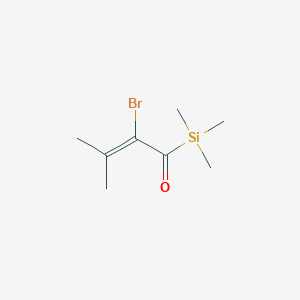
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

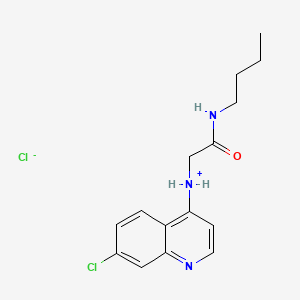
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
